molecular formula C19H27N3O8S B3940223 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3940223
M. Wt: 457.5 g/mol
InChI Key: AAQHLIKSJHIRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NCS-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is complex and not fully understood. However, it is known that 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate binds to calcium ions and undergoes conformational changes that can affect the activity of various proteins and signaling pathways in cells.
Biochemical and Physiological Effects:
1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been found to have a wide range of biochemical and physiological effects, including modulation of calcium signaling, regulation of ion channels, and regulation of neurotransmitter release. Additionally, 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to play a role in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its ability to act as a calcium sensor, allowing researchers to monitor changes in calcium signaling in real-time. Additionally, 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of interest is the development of new fluorescent probes based on the structure of 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, which could be used to monitor calcium signaling in a variety of cell types and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate and its role in various physiological processes. Finally, 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate may have potential therapeutic applications in treating diseases such as epilepsy and Parkinson's disease, although more research is needed in this area.

Scientific Research Applications

1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been used in a variety of scientific research applications, including studies on calcium signaling, neuronal function, and protein-protein interactions. One of the primary uses of 1-cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is as a calcium sensor, due to its ability to bind to calcium ions and undergo conformational changes that can be detected using fluorescence spectroscopy.

properties

IUPAC Name

1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S.C2H2O4/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15;3-1(4)2(5)6/h5-6,9-10,15H,1-4,7-8,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQHLIKSJHIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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